molecular formula C18H22N2OS B5770331 1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5770331
M. Wt: 314.4 g/mol
InChI Key: UXJXYJYTBMUOBR-UHFFFAOYSA-N
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Description

1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring substituted with a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The thiophene derivative can be introduced through a substitution reaction, where the piperazine ring is functionalized with the thiophene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This often includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety can contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(5-Fluorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Uniqueness

1-[4-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or functional material .

Properties

IUPAC Name

1-[4-[4-[(5-methylthiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-3-8-18(22-14)13-19-9-11-20(12-10-19)17-6-4-16(5-7-17)15(2)21/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJXYJYTBMUOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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